

# Luminespib (AUY922): A Comparative Guide to Clinical Trial Performance

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Luminespib** (AUY922) is a potent, third-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival. By inhibiting Hsp90, **Luminespib** induces the proteasomal degradation of these oncoproteins, leading to cell cycle arrest and apoptosis. This guide provides a comprehensive comparison of the clinical trial results for **Luminespib** across various cancer types against established alternative therapies, supported by experimental data and detailed protocols.

## **Mechanism of Action: Hsp90 Inhibition**

**Luminespib** binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, which include key drivers of oncogenesis such as HER2, EGFR, ALK, and AKT.[1][2]





Click to download full resolution via product page

Figure 1: Hsp90 Inhibition Pathway by Luminespib.

### **Clinical Trial Results: A Comparative Analysis**

**Luminespib** has been evaluated in several clinical trials for various malignancies. This section compares its efficacy and safety with standard-of-care alternatives.

## Non-Small Cell Lung Cancer (NSCLC) with EGFR Exon 20 Insertions

Patients with NSCLC harboring EGFR exon 20 insertions have limited treatment options as these tumors are generally resistant to first and second-generation EGFR inhibitors.



| Treatmen<br>t<br>Regimen                     | Trial<br>Phase        | Patient<br>Populatio<br>n                                                        | Objective<br>Respons<br>e Rate<br>(ORR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Key<br>Adverse<br>Events                                    |
|----------------------------------------------|-----------------------|----------------------------------------------------------------------------------|-----------------------------------------|-----------------------------------------------------|---------------------------------------|-------------------------------------------------------------|
| Luminespib<br>(AUY922)<br>[3]                | II                    | Previously<br>treated<br>advanced<br>NSCLC<br>with EGFR<br>exon 20<br>insertions | 17%                                     | 2.9 months                                          | 13.0<br>months                        | Diarrhea (83%), visual changes (76%), fatigue (45%)         |
| Amivantam ab + Chemother apy[4][5]           | III<br>(PAPILLO<br>N) | First-line<br>advanced<br>NSCLC<br>with EGFR<br>exon 20<br>insertions            | 73%                                     | 11.4<br>months                                      | Not<br>reached<br>(HR 0.67)           | Neutropeni<br>a, rash,<br>infusion-<br>related<br>reactions |
| Mobocertin                                   | II                    | Previously<br>treated<br>advanced<br>NSCLC<br>with EGFR<br>exon 20<br>insertions | 28%                                     | 7.3 months                                          | 24.0<br>months                        | Diarrhea,<br>rash,<br>nausea                                |
| Platinum-<br>based<br>Chemother<br>apy[7][8] | Retrospecti<br>ve     | First-line<br>advanced<br>NSCLC<br>with EGFR<br>exon 20<br>insertions            | 39-50%                                  | 6.4-7.1<br>months                                   | 20.0-26.0<br>months                   | Myelosupp<br>ression,<br>nausea,<br>neuropathy              |

## **HER2-Positive Breast Cancer**



**Luminespib** has been investigated in patients with HER2-positive breast cancer that has progressed on trastuzumab-based therapies.

| Treatmen<br>t<br>Regimen                         | Trial<br>Phase                | Patient<br>Populatio<br>n                                                    | Objective<br>Respons<br>e Rate<br>(ORR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Key<br>Adverse<br>Events                                          |
|--------------------------------------------------|-------------------------------|------------------------------------------------------------------------------|-----------------------------------------|-----------------------------------------------------|---------------------------------------|-------------------------------------------------------------------|
| Luminespib (AUY922) + Trastuzum ab[1][9]         | lb/II                         | Previously<br>treated<br>metastatic<br>HER2-<br>positive<br>breast<br>cancer | 22%                                     | Not<br>Reported                                     | Not<br>Reported                       | Diarrhea,<br>ocular<br>events,<br>nausea                          |
| Trastuzum<br>ab<br>Deruxtecan<br>(T-DXd)<br>[10] | III<br>(DESTINY-<br>Breast03) | Previously<br>treated<br>HER2-<br>positive<br>metastatic<br>breast<br>cancer | 79.7%                                   | 28.8<br>months                                      | Not<br>Reached                        | Nausea, fatigue, neutropeni a, interstitial lung disease          |
| Trastuzum<br>ab<br>Emtansine<br>(T-DM1)          | III (EMILIA)                  | Previously<br>treated<br>HER2-<br>positive<br>advanced<br>breast<br>cancer   | 43.6%                                   | 9.6 months                                          | 30.9<br>months                        | Thrombocy<br>topenia,<br>elevated<br>liver<br>enzymes,<br>fatigue |

### **Advanced Gastric Cancer**

Preclinical studies showed promising activity of **Luminespib** in gastric cancer cell lines, leading to clinical investigation.[2] However, published efficacy data from phase II clinical trials (e.g., NCT01402401) are not available in the searched sources.



| Treatmen<br>t<br>Regimen                | Trial<br>Phase       | Patient<br>Populatio<br>n                                                    | Objective<br>Respons<br>e Rate<br>(ORR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Key<br>Adverse<br>Events                      |
|-----------------------------------------|----------------------|------------------------------------------------------------------------------|-----------------------------------------|-----------------------------------------------------|---------------------------------------|-----------------------------------------------|
| Luminespib<br>(AUY922)                  | II                   | Advanced<br>Gastric<br>Cancer                                                | Data Not<br>Available                   | Data Not<br>Available                               | Data Not<br>Available                 | Data Not<br>Available                         |
| Ramucirum<br>ab +<br>Paclitaxel[1<br>0] | III<br>(RAINBOW<br>) | Previously<br>treated<br>advanced<br>gastric or<br>GEJ<br>adenocarci<br>noma | 28%                                     | 4.4 months                                          | 9.6 months                            | Neutropeni<br>a, fatigue,<br>hypertensi<br>on |
| Paclitaxel<br>Monothera<br>py           | II                   | Advanced<br>Gastric<br>Cancer                                                | 24.1%<br>(CR)                           | Not<br>Reported                                     | 12.0<br>months                        | Alopecia,<br>neuropathy<br>, myalgia          |

## Relapsed/Refractory Multiple Myeloma

**Luminespib** was evaluated as a monotherapy and in combination with bortezomib in patients with relapsed or refractory multiple myeloma.



| Treatmen<br>t<br>Regimen                    | Trial<br>Phase | Patient<br>Populatio<br>n                                        | Best<br>Respons<br>e             | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Key<br>Adverse<br>Events                                                   |
|---------------------------------------------|----------------|------------------------------------------------------------------|----------------------------------|-----------------------------------------------------|---------------------------------------|----------------------------------------------------------------------------|
| Luminespib<br>(AUY922)<br>Monothera<br>py   | I/lb           | Relapsed/r<br>efractory<br>multiple<br>myeloma                   | Stable<br>Disease<br>(66.7%)     | Not<br>Reported                                     | Not<br>Reported                       | Diarrhea,<br>nausea,<br>ocular<br>toxicities                               |
| Bortezomib + Lenalidomi de + Dexametha sone | II             | Relapsed<br>or<br>relapsed/re<br>fractory<br>multiple<br>myeloma | ≥ Partial<br>Response<br>(64%)   | 9.5 months                                          | 30.0<br>months                        | Sensory<br>neuropathy<br>, fatigue,<br>neutropeni<br>a                     |
| Lenalidomi<br>de +<br>Dexametha<br>sone     | III            | Relapsed<br>or<br>refractory<br>multiple<br>myeloma              | ≥ Partial<br>Response<br>(60.2%) | 11.1<br>months                                      | 29.6<br>months                        | Neutropeni<br>a,<br>thrombocyt<br>openia,<br>venous<br>thromboem<br>bolism |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for some of the key trials cited.

## Luminespib in NSCLC with EGFR Exon 20 Insertions (NCT01854034)[3]

- Study Design: A Phase II, single-arm, open-label study.
- Patient Population: Patients with Stage IV NSCLC with a documented EGFR exon 20 insertion, who had received at least one prior therapy.



- Intervention: Luminespib administered intravenously.
- Primary Endpoint: Objective Response Rate (ORR) as per RECIST 1.1.
- Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and safety.

# Amivantamab in NSCLC with EGFR Exon 20 Insertions (PAPILLON - NCT04538664)[4][5]

- Study Design: A Phase III, randomized, open-label study.
- Patient Population: Patients with previously untreated, advanced NSCLC with EGFR exon 20 insertions.
- Intervention: Amivantamab in combination with carboplatin and pemetrexed versus chemotherapy alone.
- Primary Endpoint: Progression-Free Survival (PFS).
- Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and safety.

## Luminespib in HER2-Positive Breast Cancer[1][9]

- Study Design: A Phase Ib/II, open-label, multicenter study.
- Patient Population: Patients with locally advanced or metastatic HER2-positive breast cancer previously treated with chemotherapy and anti-HER2 therapy.
- Intervention: Luminespib administered weekly at escalating doses in combination with trastuzumab.
- Primary Endpoints: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) in Phase Ib, and to evaluate antitumor activity (ORR) in Phase II.





Click to download full resolution via product page

Figure 2: Generalized Clinical Trial Workflow.



#### Conclusion

Clinical trials of **Luminespib** have demonstrated modest activity in heavily pretreated patient populations with specific molecular alterations, such as NSCLC with EGFR exon 20 insertions and HER2-positive breast cancer. However, when compared to newer targeted therapies and standard chemotherapy regimens, the efficacy of **Luminespib** appears limited. Ocular toxicities have also been a consistent adverse event. While the preclinical rationale for Hsp90 inhibition remains strong, the clinical development of **Luminespib** has not led to its widespread adoption. Further research may focus on identifying specific patient populations who may derive greater benefit or on combination strategies that could enhance its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase 1B/2 study of the HSP90 inhibitor AUY922 plus trastuzumab in metastatic HER2positive breast cancer patients who have progressed on trastuzumab-based regimen -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of NVP-AUY922, a novel heat shock protein 90 inhibitor, in human gastric cancer cells is mediated through proteasomal degradation of client proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II Trial of Palbociclib in Patients with Advanced Esophageal or Gastric Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1B/2 study of the HSP90 inhibitor AUY922 plus trastuzumab in metastatic HER2positive breast cancer patients who have progressed on trastuzumab-based regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]



- 9. onclive.com [onclive.com]
- 10. nyp.org [nyp.org]
- To cite this document: BenchChem. [Luminespib (AUY922): A Comparative Guide to Clinical Trial Performance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612032#clinical-trial-results-for-luminespib-auy922]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com